molecular formula C17H17NO3 B448443 Ethyl 4-[(2-methylbenzoyl)amino]benzoate CAS No. 168080-73-7

Ethyl 4-[(2-methylbenzoyl)amino]benzoate

Cat. No.: B448443
CAS No.: 168080-73-7
M. Wt: 283.32g/mol
InChI Key: RECWKGFLXTXYQR-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methylbenzoyl)amino]benzoate is a benzoate derivative characterized by a 2-methylbenzoyl group appended to the para-position of the ethyl benzoate backbone. This compound serves as a versatile scaffold in medicinal chemistry, with modifications to its aromatic or amino groups enabling diverse biological activities. Its synthesis typically involves coupling 2-methylbenzoyl chloride with ethyl 4-aminobenzoate under basic conditions, followed by purification via crystallization or chromatography . Key analytical data (NMR, MS, FT-IR) confirm its structure, with aromatic protons appearing at δ 7.2–8.1 ppm in $ ^1H $-NMR and carbonyl stretching vibrations near 1700 cm$ ^{-1} $ in FT-IR .

Properties

CAS No.

168080-73-7

Molecular Formula

C17H17NO3

Molecular Weight

283.32g/mol

IUPAC Name

ethyl 4-[(2-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)13-8-10-14(11-9-13)18-16(19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

RECWKGFLXTXYQR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzoyl Moiety

The 2-methylbenzoyl group distinguishes this compound from analogs with alternative substituents:

  • The benzoyl and thiourea fragments form a dihedral angle of 30.85°, influencing molecular packing and stability .
  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Replaces the 2-methylbenzoyl group with a pyridazine ring, enhancing π-π stacking interactions.
  • Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG): A hydroxyl group at the ortho position introduces hydrogen-bond donor capacity, contrasting with the hydrophobic methyl group in the parent compound .
Table 1: Substituent Effects on Key Properties
Compound Substituent Functional Group Dihedral Angle (°) Notable Properties
Ethyl 4-[(2-methylbenzoyl)amino]benzoate 2-methylbenzoyl Amide N/A Moderate lipophilicity, stable
FUGZOX 2-methylbenzoyl + thiourea Thiourea 30.85 Enhanced hydrogen bonding
I-6230 Pyridazine Phenethylamino N/A Improved π-π interactions
WEFQEG 2-hydroxyphenyl Hydroxyl N/A Increased polarity, H-bond donor

Modifications to the Amino/Carbamoyl Group

Replacing the amide linkage with urea or carbamoyl groups alters bioactivity:

  • Ethyl 4-(carbamoylamino)benzoate derivatives: These compounds, evaluated as aquaporin inhibitors, demonstrate that carbamoyl groups enhance selectivity for aquaporin-3/7 compared to the parent amide .

Halogenated and Organometallic Derivatives

  • Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate: Dichlorophenoxy groups increase lipophilicity (XLogP3 = 4.3), favoring membrane penetration in antimicrobial contexts .
  • Tributyltin(IV) complexes (e.g., Ch-431) : Incorporating a metal center shifts the mechanism toward cytotoxicity via DNA interaction, contrasting with purely organic analogs .

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